2-Imino-2H-chromene-3-carbonitrile
Overview
Description
2-Imino-2H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its diverse biological properties. This compound is known for its antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory activities . The structure of this compound consists of a chromene ring fused with an imino group and a carbonitrile group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Imino-2H-chromene-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of salicylic aldehydes with malononitrile in the presence of a catalyst or under ultrasound activation conditions . The reaction can be carried out in various solvents such as isopropanol, ethanol, tetrahydrofuran, dioxane, or polyethylene glycol-400. The reaction conditions, including temperature and the presence or absence of a catalyst, significantly influence the yield and purity of the final product .
Industrial production methods for this compound typically involve large-scale reactions using optimized conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-Imino-2H-chromene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the imino group can yield amino derivatives.
Substitution: The carbonitrile group can undergo nucleophilic substitution to form various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-3-carboxamides, while reduction can produce amino-chromene derivatives .
Scientific Research Applications
2-Imino-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Imino-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to the modulation of cellular processes . For example, its anticancer activity is believed to result from the inhibition of specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Imino-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as 2-amino-3-cyano-4H-chromen-4-yl derivatives and chromeno[3,4-c]pyridines . These compounds share a similar chromene scaffold but differ in their functional groups and biological activities. The unique combination of the imino and carbonitrile groups in this compound contributes to its distinct chemical reactivity and biological properties .
Similar compounds include:
- 2-amino-3-cyano-4H-chromen-4-yl derivatives
- Chromeno[3,4-c]pyridines
- 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile
Properties
IUPAC Name |
2-iminochromene-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVCPYGMVAGCRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349896 | |
Record name | 2-iminochromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36937-71-0 | |
Record name | 2-iminochromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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